molecular formula C21H32O3 B13763490 11-beta-Hydroxypregnanedione

11-beta-Hydroxypregnanedione

Cat. No.: B13763490
M. Wt: 332.5 g/mol
InChI Key: XHCCPSKYYJBSAA-VNTVFECISA-N
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Description

Overview of Steroid Hormone Biosynthesis Pathways

The journey of steroid hormone production begins with cholesterol. nih.govkegg.jpgenome.jp Through a series of enzymatic steps, this 27-carbon molecule is converted into the first C21 steroid, pregnenolone (B344588). kegg.jpgenome.jp This initial conversion is a critical rate-limiting step in steroid synthesis. wikipedia.org From pregnenolone, the biosynthetic pathways diverge, leading to the production of the various classes of steroid hormones. gfmer.ch

Two primary pathways, the delta-4 and delta-5 pathways, dictate the subsequent transformations. gfmer.ch The delta-4 pathway involves the conversion of pregnenolone to progesterone (B1679170), which then serves as a precursor for mineralocorticoids and glucocorticoids. gfmer.ch The delta-5 pathway proceeds via 17α-hydroxypregnenolone and dehydroepiandrosterone (B1670201) to produce androgens and, subsequently, estrogens. gfmer.ch These pathways are not mutually exclusive and can intersect, creating a complex web of metabolic possibilities. The specific enzymes present in a given tissue determine which steroids are ultimately produced. wikipedia.org

The Significance of Pregnane (B1235032) Intermediates in Steroid Metabolism

Pregnane steroids, characterized by their 21-carbon skeleton, are central to steroidogenesis. scielo.br Progesterone, a key pregnane steroid, is not only a hormone in its own right, essential for the menstrual cycle and pregnancy, but also a critical precursor for other steroid hormones. wikipedia.orgbritannica.com It can be metabolized to form corticosteroids, such as cortisol and aldosterone (B195564), in the adrenal cortex. britannica.com Furthermore, progesterone is a stepping stone in the synthesis of androgens like testosterone (B1683101). britannica.com

The metabolism of pregnane steroids generates a wide variety of intermediates, each with its own potential biological activity or role as a precursor for subsequent reactions. The presence and concentration of these intermediates can provide valuable insights into the functioning of steroidogenic pathways and can be indicative of certain physiological or pathological states. For instance, the analysis of urinary steroid metabolites is a common diagnostic tool in endocrinology. britannica.com

Enzymatic 11-Hydroxylation in Steroid Biochemistry

Hydroxylation, the addition of a hydroxyl (-OH) group to a molecule, is a fundamental reaction in steroid metabolism, often catalyzed by a class of enzymes known as cytochrome P450 monooxygenases. frontiersin.orgasm.org The position of this hydroxylation is critical in determining the biological function of the resulting steroid.

Specifically, 11-hydroxylation, the introduction of a hydroxyl group at the 11th carbon of the steroid nucleus, is a pivotal step in the synthesis of potent corticosteroids. This reaction is primarily carried out by two closely related enzymes: CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). frontiersin.orgnih.gov CYP11B1 is responsible for the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol. nih.gov CYP11B2, in addition to its 11β-hydroxylase activity, also possesses 18-hydroxylase and 18-oxidase activities, which are necessary for the conversion of corticosterone (B1669441) to aldosterone. nih.gov

The 11-hydroxylation of progesterone can also occur, leading to the formation of 11β-hydroxyprogesterone. nih.gov While not a major end-product hormone in the same way as cortisol or aldosterone, this compound and its derivatives, such as 11-beta-Hydroxypregnanedione, represent important nodes in the intricate network of steroid metabolism. Fungi have also been shown to possess enzymes capable of 11α-hydroxylation of steroids, a process utilized in the industrial production of steroid drugs. nih.govrsc.org

Interactive Data Tables

Table 1: Key Enzymes in Pregnane Steroid Biosynthesis

EnzymeFunctionLocation in Pathway
CYP11A1 (P450scc)Converts cholesterol to pregnenolone. nih.govkegg.jpgenome.jpInitial step in steroidogenesis. nih.govkegg.jpgenome.jp
3β-HSDConverts pregnenolone to progesterone. nih.govDelta-4 pathway. nih.gov
CYP17A117α-hydroxylase/17,20-lyase activity. genome.jpDiverts precursors to androgen synthesis. genome.jp
CYP21A221-hydroxylase; converts progesterone to 11-deoxycorticosterone and 17α-hydroxyprogesterone to 11-deoxycortisol. nih.govfrontiersin.orgnih.govCorticosteroid synthesis. nih.govfrontiersin.orgnih.gov
CYP11B111β-hydroxylase; converts 11-deoxycortisol to cortisol. nih.govFinal step in cortisol synthesis. nih.gov
CYP11B2Aldosterone synthase; converts corticosterone to aldosterone. nih.govFinal steps in aldosterone synthesis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(5R,8S,9S,10S,11S,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-19,24H,4-11H2,1-3H3/t13-,15+,16-,17+,18+,19-,20+,21-/m1/s1

InChI Key

XHCCPSKYYJBSAA-VNTVFECISA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C

Origin of Product

United States

Biosynthesis of 11 Beta Hydroxypregnanedione

Precursor Substrates in Steroidogenic Pathways

All steroid hormones are derived from cholesterol through a series of enzymatic reactions. elsevierpure.com The initial, rate-limiting step is the conversion of cholesterol to pregnenolone (B344588), which serves as the common precursor for all three major classes of steroid hormones: glucocorticoids, mineralocorticoids, and sex hormones. elsevierpure.comyoutube.com From pregnenolone, the pathway diverges to produce various C21 steroids, including progesterone (B1679170), which is a critical substrate for the synthesis of 11-beta-Hydroxypregnanedione.

Progesterone and its C21-Steroid Derivatives

Progesterone is a C21 steroid hormone that occupies a central node in the steroidogenic pathway. It is synthesized from pregnenolone by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). As a key metabolic intermediate, progesterone can be directed toward the synthesis of mineralocorticoids (like aldosterone), glucocorticoids (like cortisol), or androgens. youtube.com For the biosynthesis of this compound, progesterone itself serves as the foundational substrate that undergoes further enzymatic modification.

Role of 5α- and 5β-Reductases in Pregnane (B1235032) Formation

The formation of the "pregnane" steroid nucleus, characterized by a saturated A-ring, is a crucial step. This is accomplished by the action of 5α-reductase or 5β-reductase enzymes on substrates with a double bond at the C4-C5 position, such as progesterone. wikipedia.org These enzymes catalyze the irreversible reduction of this double bond, leading to the formation of two distinct stereoisomers: 5α-dihydroprogesterone (also known as 5α-pregnanedione) and 5β-dihydroprogesterone (5β-pregnanedione). wikipedia.orgwikipedia.org These reduced pregnane derivatives are the direct precursors that can then be hydroxylated to form this compound.

Enzymatic Catalysis of 11-beta-Hydroxylation

The defining step in the synthesis of this compound is the introduction of a hydroxyl group at the 11th carbon position in the beta orientation (11β-hydroxylation). This reaction is catalyzed by a specific mitochondrial enzyme belonging to the cytochrome P450 superfamily.

Cytochrome P450 11β-Hydroxylase (CYP11B1) Activity on Pregnane Substrates

The primary enzyme responsible for 11β-hydroxylation is steroid 11β-hydroxylase, encoded by the CYP11B1 gene. wikipedia.orgmedlineplus.gov This enzyme is a cornerstone of adrenal steroidogenesis, where its principal function is the conversion of 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone (B1669441). medlineplus.govresearchgate.net While these are its main substrates, CYP11B1 is known to act on other steroid molecules. The conversion of a pregnanedione substrate (5α- or 5β-dihydroprogesterone) to this compound is a reaction consistent with the known function of CYP11B1, which is to introduce a hydroxyl group at the 11β position of a steroid nucleus. wikipedia.org

Potential Involvement of Other Steroidogenic Enzymes

While CYP11B1 is the most prominent candidate for the 11β-hydroxylation step, it is plausible that the biosynthetic sequence could vary. An alternative pathway could involve the initial hydroxylation of progesterone by CYP11B1 to form 11β-hydroxyprogesterone. nih.gov This intermediate could then be subsequently reduced by 5α- or 5β-reductases to yield this compound.

Additionally, another closely related enzyme, aldosterone (B195564) synthase (encoded by the CYP11B2 gene), also possesses 11β-hydroxylase activity. wikipedia.org However, its expression is typically lower than CYP11B1 and is regulated differently, making it a less likely, though possible, contributor to this specific conversion under normal physiological conditions. wikipedia.org Other enzymes, such as those in the 17β-hydroxysteroid dehydrogenase (17β-HSD) family, are involved in the downstream metabolism of related 11-hydroxylated androgens but are not directly implicated in the primary formation of this compound. nih.govnih.gov

Adrenal and Extra-Adrenal Sites of Biosynthesis (In Vitro and Animal Models)

The anatomical location of biosynthesis is dictated by the tissue-specific expression of the necessary enzymes. The primary site for the production of steroids requiring 11β-hydroxylation is the adrenal gland. wikipedia.orgmedlineplus.gov The adrenal cortex, specifically the zona fasciculata and zona reticularis, expresses high levels of CYP11B1, making it the principal site for the synthesis of this compound. wikipedia.orgnih.govslideshare.net Studies of adrenal steroidogenesis confirm that the adrenal glands produce a wide array of C19 and C21 steroids, including those that have undergone 11β-hydroxylation. nih.gov

While the adrenal gland is the main source, the potential for extra-adrenal biosynthesis exists. Enzymes like 5α-reductase are widely distributed in peripheral tissues, including the skin, prostate, and brain. nih.gov Furthermore, evidence from in vitro and animal model studies suggests that extra-adrenal tissues, such as the immune system, skin, and brain, can express steroidogenic enzymes, including CYP11B1, and are capable of local glucocorticoid synthesis. nih.gov This raises the possibility that this compound could be synthesized locally in these tissues, provided that the necessary precursor substrates are available.

Interactive Data Tables

Table 1: Key Enzymatic Reactions in this compound Biosynthesis

SubstrateEnzymeProductReaction Type
Progesterone5α-Reductase / 5β-Reductase5α/5β-Dihydroprogesterone (Pregnanedione)Reduction
5α/5β-DihydroprogesteroneCYP11B1 (11β-Hydroxylase)This compoundHydroxylation
Alternative Pathway
ProgesteroneCYP11B1 (11β-Hydroxylase)11β-HydroxyprogesteroneHydroxylation
11β-Hydroxyprogesterone5α-Reductase / 5β-ReductaseThis compoundReduction

Table of Compounds

Metabolism and Further Enzymatic Transformations of 11 Beta Hydroxypregnanedione

Pathways of Hydroxysteroid Dehydrogenation

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that play a crucial role in the metabolism of steroid hormones by catalyzing the conversion of hydroxyl groups to keto groups and vice versa.

While specific studies detailing the action of 3α-Hydroxysteroid Dehydrogenases (3α-HSDs) on 11-beta-Hydroxypregnanedione are not extensively available, the general function of this enzyme family provides insight into potential metabolic pathways. 3β-Hydroxysteroid dehydrogenases (3β-HSDs) are known to catalyze the oxidative conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration, a critical step in the biosynthesis of various steroid hormones. frontiersin.orgwikipedia.org These enzymes are part of the oxidoreductase family and are essential for the production of progesterone (B1679170), glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.org Given the structural similarities among steroids, it is plausible that 3α-HSDs could act on the 3-keto group of this compound, potentially leading to its inactivation or conversion to other steroid metabolites.

The interconversion between active 11β-hydroxy steroids and their inactive 11-keto counterparts is a key regulatory step in steroid hormone action, catalyzed by 11β-hydroxysteroid dehydrogenases (11β-HSDs). nih.govwikipedia.orgnih.gov There are two primary isozymes, 11β-HSD1 and 11β-HSD2, which have distinct functions and tissue distributions. nih.gov

11β-HSD1 predominantly acts as a reductase in vivo, converting inactive 11-keto steroids (like cortisone) to active 11β-hydroxy steroids (like cortisol). nih.govresearchgate.net This enzyme is highly expressed in metabolically active tissues such as the liver. wikipedia.orgnih.gov

11β-HSD2 functions as a dehydrogenase, inactivating cortisol to cortisone (B1669442). wikipedia.orgnih.gov This action is crucial in tissues like the kidney to prevent the illicit activation of mineralocorticoid receptors by cortisol. nih.govnih.gov

This enzymatic system allows for the precise control of active glucocorticoid levels at a local tissue level. nih.govnih.gov For instance, the placenta expresses both isozymes to regulate the transfer of maternal glucocorticoids to the fetus. nih.gov The reversible conversion of this compound to its corresponding 11-keto-pregnane metabolite is therefore a highly probable metabolic pathway, governed by the relative activities of 11β-HSD1 and 11β-HSD2 in various tissues.

Table 1: Characteristics of 11β-Hydroxysteroid Dehydrogenase Isozymes

Feature11β-HSD111β-HSD2
Primary Function Reductase (activates)Dehydrogenase (inactivates)
Typical Reaction Cortisone → CortisolCortisol → Cortisone
Key Tissues Liver, adipose tissueKidney, placenta, salivary glands
Cofactor NADPHNAD+

Reduction of the 20-Keto Group to 20-Hydroxyl Metabolites

The reduction of the 20-keto group of steroids is another significant metabolic pathway. For example, in canine congestive heart failure models, an increase in 20α-hydroxysteroid dehydrogenase activity has been observed, leading to elevated excretion of α-cortol and α-cortolone, which are 20α-hydroxy metabolites of cortisol and cortisone, respectively. nih.gov This suggests that a similar enzymatic reduction of the 20-keto group of this compound could occur, resulting in the formation of 20-hydroxyl metabolites. This transformation would likely alter the biological activity and clearance of the parent compound.

Formation of Conjugates (e.g., Glucuronides, Sulfates) in Research Models

Conjugation reactions, such as glucuronidation and sulfation, are phase II metabolic pathways that increase the water solubility of compounds, facilitating their excretion from the body. quizlet.com

Glucuronidation: This process involves the addition of glucuronic acid to a substrate and is catalyzed by UDP-glucuronosyltransferases (UGTs). quizlet.com It is a major pathway for the metabolism of many drugs and endogenous compounds.

Sulfation: This reaction involves the transfer of a sulfate (B86663) group to a substrate, a process mediated by sulfotransferases (SULTs). quizlet.com

While direct studies on the conjugation of this compound are limited, the metabolism of other steroids and similar compounds provides a strong indication that it would undergo these transformations. For example, flavonoids, which share structural motifs with steroids, are extensively metabolized through both glucuronidation and sulfation in liver models. nih.gov These pathways are often competitive and can be regiospecific. nih.gov Given that steroid hormones are known to be excreted as glucuronide and sulfate conjugates, it is highly probable that this compound is also metabolized via these pathways in various research models.

Enzymatic Interactions and Biochemical Function in Model Systems

Substrate Specificity for Steroidogenic Enzymes (In Vitro Studies)

In vitro studies are crucial for elucidating the specific roles of steroids within the complex cascade of steroidogenesis. These model systems allow for the detailed examination of a compound's interaction with isolated enzymes, providing insights into its potential as a substrate or inhibitor. The substrate specificity of 11-beta-Hydroxypregnanedione has been investigated in the context of key enzymes involved in adrenal and gonadal steroid synthesis.

The synthesis of steroid hormones is a multi-step process catalyzed by a series of cytochrome P450 (CYP) enzymes. nih.gov The position of this compound in this pathway is downstream of the primary actions of CYP17A1 and CYP21A2.

In the established steroidogenic pathway, CYP17A1 (17α-hydroxylase/17,20-lyase) is responsible for converting pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxylated forms, which are precursors for cortisol and androgens. nih.gov Subsequently, CYP21A2 (21-hydroxylase) converts 17-hydroxyprogesterone to 11-deoxycortisol. nih.gov This 11-deoxycortisol then serves as the substrate for 11β-hydroxylase (CYP11B1), which produces cortisol. nih.gov

Therefore, this compound, being an 11-hydroxylated compound, is a product of 11β-hydroxylation, not a primary substrate for CYP17A1 or CYP21A2, which act earlier in the cortisol synthesis pathway. nih.govresearchgate.netsynevo.ua In vitro studies of cytochrome P-450 11β-hydroxylase (CYP11B1) from bovine adrenal mitochondria have shown that specific structural elements are critical for a steroid to bind to the enzyme's active site. nih.gov These include the delta 4-3-oxo structure and the presence of the 11th carbon position available for hydroxylation. nih.gov The presence of a hydroxyl group at the 11β position, as in this compound, significantly reduces the affinity for the CYP11B1 enzyme, a mechanism that favors the formation of monohydroxylated products over dihydroxylated ones. nih.gov

Table 1: Key Steroidogenic Enzymes and Their Primary Functions

Enzyme Gene Primary Substrate(s) Primary Product(s) Relevance to this compound
17α-hydroxylase/17,20-lyase CYP17A1 Progesterone, Pregnenolone 17-Hydroxyprogesterone, 17-Hydroxypregnenolone Acts upstream in the steroid pathway. nih.gov
21-hydroxylase CYP21A2 17-Hydroxyprogesterone 11-Deoxycortisol Acts upstream in the steroid pathway. nih.gov

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are critical regulators of local glucocorticoid activity by catalyzing the interconversion of active 11β-hydroxy glucocorticoids (like cortisol) and their inactive 11-keto forms (like cortisone). medchemexpress.comresearchgate.net There are two main isoforms, 11β-HSD1 and 11β-HSD2, which exhibit distinct functionalities. nih.gov

11β-HSD1: This enzyme is bidirectional in cell homogenates but functions predominantly as a reductase in intact cells and in vivo. nih.gov It converts inert 11-keto steroids (e.g., cortisone) into active 11β-hydroxy steroids (e.g., cortisol), thereby amplifying glucocorticoid action within tissues like the liver and adipose tissue. medchemexpress.comnih.gov

11β-HSD2: This isoform is a high-affinity, exclusively dehydrogenase enzyme. nih.gov It inactivates glucocorticoids by converting them from their 11β-hydroxy form to their 11-keto form. nih.gov This action is vital in mineralocorticoid-sensitive tissues like the kidney, where it prevents cortisol from activating the mineralocorticoid receptor. medchemexpress.com

As an 11β-hydroxylated steroid, this compound is a theoretical substrate for the dehydrogenase activity of both 11β-HSD isoforms. It would be expected to be converted to its corresponding 11-keto metabolite, 11-ketopregnanedione. The high-affinity dehydrogenase action of 11β-HSD2 makes it a likely candidate for this conversion. nih.gov While 11β-HSD1 is primarily a reductase, it does possess dehydrogenase capabilities and has broad substrate specificity, suggesting it could also catalyze this reaction, albeit potentially less efficiently than in its reductive role. nih.gov

Table 2: Properties of 11β-HSD Isoforms and Interaction with this compound

Enzyme Primary Activity in Intact Cells Cofactor Typical Location Expected Action on this compound
11β-HSD1 Reductase (Cortisone → Cortisol) nih.gov NADPH Liver, Adipose tissue, Brain medchemexpress.com Dehydrogenation to 11-ketopregnanedione (as a minor activity). nih.gov

| 11β-HSD2 | Dehydrogenase (Cortisol → Cortisone) nih.gov | NAD+ | Kidney, Placenta, Colon medchemexpress.com | Dehydrogenation to 11-ketopregnanedione. nih.gov |

Modulation of Enzyme Activities (In Vitro Enzyme Assays)

Beyond serving as a substrate, steroids can also modulate the activity of other enzymes. Glucocorticoids are known to influence the activity of enzymes involved in various physiological processes. For instance, in vitro studies using human placental and chorion trophoblast cells have demonstrated that glucocorticoids like cortisol can inhibit the activity of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (PGDH), the key enzyme responsible for prostaglandin (B15479496) inactivation. nih.gov

This inhibitory effect of cortisol on PGDH can be modulated by the local activity of 11β-HSD enzymes. nih.gov In tissues where 11β-HSD2 is dominant (placenta), cortisol's inhibitory effect is potent. nih.gov In tissues where 11β-HSD1 is dominant (chorion), cortisone (B1669442) can be converted to active cortisol, which then inhibits PGDH. nih.gov This demonstrates that the local metabolic environment dictates the ultimate effect of a steroid on enzyme activity. As an 11β-hydroxylated steroid, this compound could potentially exert similar modulatory effects on PGDH or other enzymes, with its local concentration and activity being influenced by the expression of 11β-HSD isoforms.

Interactions with Steroid Receptors (Excluding Clinical Endpoints)

Steroids can elicit biological responses through genomic mechanisms mediated by nuclear receptors or through rapid, non-genomic mechanisms involving membrane-bound receptors.

Certain pregnane-series steroids, known as neurosteroids, are potent positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govnih.gov These interactions are non-genomic and result in the potentiation of GABA-induced chloride currents. nih.gov

In vitro binding studies and electrophysiological recordings have identified specific binding sites for neurosteroids on the GABA-A receptor complex, located in the transmembrane domains. nih.govnih.gov The binding of a neurosteroid like allopregnanolone (B1667786) to a canonical intersubunit site is believed to mediate receptor potentiation. nih.gov The structure of the steroid is critical for this interaction; for example, the 3α-hydroxy configuration is often associated with potentiating effects, while 3β-epimers can be inhibitory. nih.gov

Given that this compound is a pregnane-derived steroid, it is a candidate for investigation as a modulator of the GABA-A receptor. Studies on various steroid analogues have shown that modifications to the steroid backbone can significantly alter their effects, ranging from potentiation to inhibition or direct channel activation. nih.gov Therefore, in vitro studies would be necessary to characterize the specific binding and functional effects of this compound at the GABA-A receptor.

Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 11-beta-Hydroxypregnanedione, providing the necessary separation from a complex matrix of other structurally similar steroids. The choice of technique depends on the specific research question, the required level of sensitivity, and the nature of the sample.

Gas Chromatography (GC) for Steroid Profiling

Gas chromatography is a powerful technique for the comprehensive analysis of steroid profiles. For the analysis of steroids like this compound, which are not inherently volatile, a crucial derivatization step is required to increase their volatility and thermal stability. This typically involves chemical modification of the hydroxyl and keto groups. Common derivatization procedures for steroids include:

Silylation: This process replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) are frequently used.

Methoximation: To prevent the formation of multiple derivatives from keto-steroids, the keto groups are often converted to methoxime (MO) derivatives using methoxyamine hydrochloride prior to silylation.

The derivatized steroids are then separated on a capillary GC column. The choice of stationary phase is critical for achieving optimal separation of closely related steroid isomers. Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., HP-1 or SE-30), are commonly employed, where compounds are separated primarily based on their boiling points and, to a lesser extent, their interaction with the stationary phase. The retention time of a specific steroid derivative is a characteristic feature under a given set of chromatographic conditions (e.g., temperature program, carrier gas flow rate) and is used for its initial identification.

Table 1: Typical Gas Chromatography Parameters for Steroid Profiling

ParameterTypical Value/Condition
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Stationary Phase 5% Phenyl Polysilphenylene-siloxane or similar non-polar phase
Carrier Gas Helium or Hydrogen
Inlet Temperature 250-280 °C
Oven Program Temperature gradient, e.g., starting at 180 °C, ramping to 300 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table presents generalized parameters; specific conditions must be optimized for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound, offering the advantage of analyzing underivatized steroids in their native form. It is widely used for both the isolation of the compound from complex mixtures for further characterization and for its precise quantification.

Reversed-phase HPLC is the most common mode used for steroid analysis. In this setup, a non-polar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the steroids between the stationary and mobile phases. More polar steroids will elute earlier, while less polar steroids will be retained longer on the column.

For the separation of pregnanedione isomers, the composition of the mobile phase is a critical parameter. A mixture of water with an organic modifier, such as acetonitrile (B52724) or methanol, is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve better separation of a wide range of steroids with varying polarities within a reasonable analysis time.

Table 2: Illustrative HPLC Conditions for Steroid Separation

ParameterTypical Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient A time-programmed gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C
Detection UV detector (at low wavelengths, e.g., 200-210 nm) or Mass Spectrometer

This table provides a general example; the specific gradient and mobile phase composition must be optimized for the resolution of this compound from its isomers.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. When coupled with a chromatographic separation technique (GC or LC), it provides a powerful analytical platform with high specificity and sensitivity.

GC-Mass Spectrometry (GC-MS) for Structural Elucidation and Trace Analysis

In GC-MS, the gas chromatograph separates the derivatized steroids, which are then introduced into the mass spectrometer. Electron ionization (EI) is the most common ionization technique used in GC-MS for steroid analysis. EI is a "hard" ionization technique that imparts high energy to the analyte molecules, causing them to fragment in a reproducible and characteristic manner.

The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion (M+), corresponding to the mass of the intact derivatized molecule, can often be observed, confirming the molecular weight. The fragmentation pattern provides valuable structural information. For TMS derivatives of steroids, characteristic fragment ions are often observed, which can help in the structural elucidation. For instance, the fragmentation of the D-ring and the side chain of the steroid nucleus can provide diagnostic ions.

For trace analysis, selected ion monitoring (SIM) is frequently employed. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte. This significantly increases the signal-to-noise ratio, allowing for much lower detection limits.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the highly sensitive and specific quantification of steroids, including this compound, in biological matrices. nih.gov This technique couples the separation power of HPLC with the high selectivity of tandem mass spectrometry.

Electrospray ionization (ESI) is a commonly used "soft" ionization technique in LC-MS, which typically produces protonated molecules [M+H]+ with minimal fragmentation. In the tandem mass spectrometer (often a triple quadrupole), the precursor ion (e.g., the [M+H]+ of this compound) is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and a specific product ion is monitored in the third quadrupole. This process is known as multiple reaction monitoring (MRM). nih.gov

The specificity of MRM is extremely high because it relies on both the precursor ion mass and the specific fragmentation pathway to a product ion. This allows for the accurate quantification of the target analyte even in the presence of co-eluting isobaric interferences. The development of an LC-MS/MS method requires the optimization of several parameters, including the selection of precursor and product ions and the collision energy.

Table 3: Hypothetical MRM Transitions for this compound Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound[M+H]+Specific Fragment 1
This compound[M+H]+Specific Fragment 2
Internal Standard[M+H]+ of ISSpecific Fragment of IS

This table is illustrative. The actual precursor and product ions for this compound would need to be determined experimentally.

Spectrophotometric and Immunochemical Detection Methods (for Research Assays)

Spectrophotometric methods for steroids often rely on chemical reactions that produce a colored product, which can then be quantified by measuring its absorbance at a specific wavelength. However, these methods generally lack the specificity to distinguish between closely related steroids and may be prone to interference from other compounds in the sample.

Immunochemical methods, such as enzyme-linked immunosorbent assays (ELISA), utilize antibodies that are raised to be specific for the target steroid. These assays can be highly sensitive and are often available in kit format, making them relatively easy to perform. A major limitation of immunoassays is the potential for cross-reactivity, where the antibody may also bind to other structurally similar steroids, leading to inaccurate quantification. Therefore, results from immunoassays should be interpreted with caution and, where possible, validated by a more specific method like LC-MS/MS.

Isotopic Tracing in Metabolic Studies (e.g., using [3H]-labeled precursors)

Isotopic tracing is a powerful technique that allows researchers to follow the fate of a molecule through complex biochemical transformations within a biological system. By introducing a precursor molecule labeled with a radioactive isotope, such as tritium (B154650) ([3H]), scientists can track the conversion of this precursor into various metabolites, including this compound. This methodology provides invaluable insights into the enzymatic processes and metabolic routes involved in its formation.

The general principle involves incubating a tissue preparation, such as adrenal gland homogenates or microsomes, with a [3H]-labeled precursor. The most common precursors used in the study of pregnane (B1235032) steroid biosynthesis are [3H]-pregnenolone and [3H]-progesterone. Following incubation, the mixture of steroids is extracted and the different metabolites are separated using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the separated compounds is then measured, allowing for the identification and quantification of the metabolites derived from the labeled precursor.

Detailed Research Findings

Research utilizing isotopic tracing has been instrumental in confirming the biosynthetic pathway of 11-hydroxylated steroids. Studies involving the incubation of porcine adrenal preparations with [7alpha-3H]progesterone have successfully identified 11-beta-hydroxyprogesterone as a significant metabolite. This finding directly demonstrates the activity of the enzyme 11-beta-hydroxylase (CYP11B1) on a progesterone (B1679170) backbone, a key step in the potential formation of this compound.

In studies on human fetal adrenal tissue, the metabolism of [3H]pregnenolone has been extensively investigated. While these studies have often focused on the production of corticosteroids and androgens, they provide a quantitative framework for understanding precursor utilization. For instance, after incubating fetal adrenal tissue with [3H]pregnenolone, the distribution of radioactivity among various metabolites can be determined, offering a percentage breakdown of the metabolic fate of the precursor. Although this compound may not always be the most abundant product, its formation can be inferred from the presence of other 11-hydroxylated compounds.

The conversion of [3H]-labeled precursors is dependent on the specific enzymes present in the tissue being studied. The key enzyme in the formation of this compound from pregnanedione (progesterone) is 11-beta-hydroxylase. The efficiency of this conversion can be influenced by various factors, including the availability of co-factors like NADPH and the presence of enzyme inhibitors or activators.

The data presented in the following tables are illustrative of the types of results obtained from isotopic tracing studies and are based on findings from various in vitro experiments investigating the metabolism of radiolabeled steroid precursors in adrenal tissues.

Metabolism of [7alpha-3H]Progesterone in Porcine Adrenal Preparations
MetabolitePercentage of Recovered Radioactivity (%)
11-beta-Hydroxyprogesterone15-25
Corticosterone (B1669441)30-40
11-Deoxycorticosterone10-20
Unmetabolized Progesterone20-30
Other Metabolites5-10
Metabolism of [3H]Pregnenolone in Human Fetal Adrenal Tissue
Metabolite FractionPercentage of Metabolized Pregnenolone (B344588) (%)
17-hydroxypregnenolone and its sulfate (B86663)40-50
Dehydroepiandrosterone (B1670201) (DHEA) and its sulfate35-40
Cortisol6-8
Progesterone~2
Corticosterone~2
Other Δ4-3-ketosteroidsVariable

These tables highlight the quantitative nature of isotopic tracing studies. By measuring the distribution of the tritium label, researchers can deduce the relative activity of different enzymatic pathways. The formation of 11-beta-hydroxyprogesterone from [3H]progesterone provides direct evidence for the 11-beta-hydroxylation pathway, which is essential for the synthesis of this compound. While the data from human fetal adrenal tissue shows a preference for the Δ5 pathway leading to DHEA, the presence of progesterone and corticosterone confirms the activity of the enzymes necessary for the production of 11-hydroxylated pregnane derivatives.

Research Applications and Experimental Models

Use as a Biochemical Standard in Steroid Research

In the field of steroid research, the accurate identification and quantification of individual steroid hormones and their metabolites are paramount. 11-beta-Hydroxypregnanedione (also known as 11β-hydroxyprogesterone or 11β-OHP) serves as an essential biochemical standard or reference material. wikipedia.orgnih.gov Its availability allows for the development and validation of analytical methods, such as mass spectrometry and immunoassays. Researchers utilize purified this compound to confirm the presence and measure the concentration of this specific metabolite in complex biological samples, including plasma, urine, and tissue extracts. This is critical for studies investigating adrenal disorders, such as congenital adrenal hyperplasia (CAH), where precursor steroids accumulate. wikipedia.org For instance, in 21-hydroxylase deficiency, progesterone (B1679170) is shunted towards metabolism by CYP11B1, leading to the formation of this compound. wikipedia.org Its use as a standard is therefore fundamental to diagnosing and monitoring such conditions and to exploring the intricate pathways of steroidogenesis.

Investigational Role in Animal Models of Steroid Metabolism

While cell culture models provide detailed molecular information, animal models are essential for understanding the metabolism and physiological relevance of steroids in a whole-organism context. Although direct studies focusing exclusively on the administration of this compound in animal models are not extensively documented, research on related 11-oxygenated steroids and the enzymes that produce them provides valuable insights. For instance, studies in dogs have investigated the in vivo inhibition of 11-beta-hydroxylation, the process that forms this compound and other 11-hydroxylated steroids. nih.gov Furthermore, the metabolism of the related C19 steroid, 11β-hydroxyandrostenedione, has been investigated in castrated rats, showing that adrenal-derived precursors can be converted to active androgens in peripheral tissues like the prostate. nih.gov These animal studies support the concept that adrenal 11-oxygenated steroids, including the C21 precursor this compound, can serve as important substrates for androgen production in vivo.

Contribution to Understanding Non-Canonical Steroid Pathways, such as the Androgen Backdoor Pathway

One of the most significant contributions of research into this compound has been the elucidation of non-canonical steroidogenic pathways. The classical androgen synthesis pathway proceeds through dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577) to form testosterone (B1683101), which is then converted to the more potent dihydrotestosterone (B1667394) (DHT). plos.orgnih.gov The "backdoor pathway" is an alternative route that bypasses testosterone to produce DHT directly from 17α-hydroxyprogesterone. nih.govwikipedia.org

More recently, studies involving this compound have been instrumental in identifying a "C11-oxy backdoor pathway". nih.govnih.govresearchgate.net This pathway involves 11-oxygenated C21 steroids and leads to the formation of potent 11-oxygenated androgens. In this pathway, this compound (11β-OHP4) is a key precursor. researchgate.netnih.gov

The established metabolic sequence is as follows:

Progesterone is converted to This compound by the enzyme CYP11B1 in the adrenal gland. wikipedia.orgnih.gov

This compound is then converted to 11-ketoprogesterone (11KP4) by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.gov

This intermediate, 11-ketoprogesterone, can then enter a series of reactions catalyzed by enzymes typically associated with the classic backdoor pathway, including 5α-reductase (SRD5A) and other reductases. nih.gov

The ultimate product of this pathway is 11-ketodihydrotestosterone (11KDHT) , a highly potent androgen. nih.govresearchgate.net

The discovery of this C11-oxy backdoor pathway, in which this compound is a foundational substrate, has reshaped the understanding of androgen biosynthesis. It highlights how the adrenal glands can produce precursors that are peripherally metabolized to potent androgens, a process with significant implications for hyperandrogenic disorders and hormone-sensitive cancers. researchgate.netnih.gov

Table 2: Key Enzymes and Metabolites in the C11-oxy Backdoor Pathway Starting from this compound

PrecursorEnzymeProduct
ProgesteroneCYP11B1 / CYP11B2This compound
This compound 11β-HSD211-ketoprogesterone
11-ketoprogesteroneSRD5A1/2, AKR1C family, CYP17A111-ketodihydrotestosterone (11KDHT)

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 11-beta-Hydroxypregnanedione in preclinical studies?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical modification of pregnanedione precursors, with characterization via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm structural integrity . Purity assessment requires standardized protocols, such as gas chromatography (GC) for volatile derivatives. Preclinical studies must adhere to NIH guidelines for experimental reproducibility, including detailed documentation of reaction conditions, solvent systems, and purification steps .

Q. How do researchers select appropriate in vitro or in vivo models to study the metabolic pathways of this compound?

  • Methodological Answer : Model selection depends on the research objective:

  • In vitro: Human liver microsomes or recombinant cytochrome P450 enzymes are used to identify phase I/II metabolism .
  • In vivo: Rodent models (e.g., Sprague-Dawley rats) are preferred for pharmacokinetic studies, with strict adherence to ethical guidelines for sample collection intervals and euthanasia protocols .
  • Controls should include baseline measurements of endogenous steroid levels to account for interspecies variability .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Non-linear regression models (e.g., sigmoidal Emax) are standard for dose-response curves. Sample size calculations must specify the minimal clinically important difference (MCID) and power (≥80%) using tools like G*Power, validated by peer-reviewed studies in similar steroid frameworks . Pilot studies are critical for estimating variance in heterogeneous biological systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across different experimental systems?

  • Methodological Answer : Contradictions often arise from assay specificity (e.g., receptor binding vs. functional activity) or interspecies differences in steroid metabolism. A systematic approach includes:

  • Meta-analysis of existing data using PRISMA guidelines to identify confounding variables (e.g., solvent effects, cell line specificity) .
  • Head-to-head comparative studies under standardized conditions, with blinded data analysis to minimize bias .
  • Validation via orthogonal assays (e.g., CRISPR-edited cell lines to isolate target pathways) .

Q. What strategies optimize the detection of this compound in complex biological matrices with high sensitivity?

  • Methodological Answer : Advanced LC-MS/MS platforms with derivatization (e.g., Girard’s reagent T for ketosteroids) enhance ionization efficiency. Method validation must include matrix effect assessments (e.g., plasma vs. urine) and limit of quantification (LOQ) determination per FDA bioanalytical guidelines . Isotope dilution using deuterated internal standards improves precision in low-abundance samples .

Q. How should researchers design experiments to investigate the interplay between this compound and other steroidogenic enzymes under dynamic physiological conditions?

  • Methodological Answer : Use time-resolved systems biology approaches:

  • In silico modeling (e.g., kinetic flux balancing) to predict enzyme competition for shared substrates .
  • Pulse-chase experiments with radiolabeled precursors (e.g., 3^3H-pregnenolone) in adrenal cell cultures, coupled with RNA-seq to correlate enzyme expression with metabolite flux .
  • Multi-omics integration (proteomics, metabolomics) to map feedback loops in steroidogenesis .

Methodological Considerations for Data Interpretation

Q. What frameworks ensure rigorous evaluation of this compound’s role in endocrine signaling pathways?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis generation . For example:

  • Novelty: Compare this compound’s binding affinity to glucocorticoid receptors vs. cortisol in CRISPR-engineered receptor-null models .
  • Ethical: Justify animal use via 3R principles (Replacement, Reduction, Refinement) in IACUC protocols .

Q. How can systematic reviews address gaps in the mechanistic understanding of this compound’s biological activity?

  • Answer : Conduct a GRADE-based evidence synthesis:

  • Define PICO elements: Population (specific cell types), Intervention (this compound concentration), Comparison (endogenous steroids), Outcome (gene expression changes) .
  • Use tools like Rayyan for screening studies and ROBINS-I for bias assessment .

Tables for Key Methodological Comparisons

Parameter Basic Research Advanced Research
Analytical Sensitivity HPLC-UV (LOQ: 1 µg/mL) LC-MS/MS (LOQ: 0.1 ng/mL)
Metabolic Model Rodent pharmacokinetics Humanized liver chimeric mice
Data Analysis Student’s t-test Bayesian hierarchical modeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.